molecular formula C21H18N4O4S2 B5168131 methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate

methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate

Cat. No. B5168131
M. Wt: 454.5 g/mol
InChI Key: YMEQFNUOTBOIOC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate, also known as CTAB, is a novel compound that has gained significant attention in the field of drug discovery. It is a synthetic molecule that has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cell proliferation and DNA synthesis. methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has also been shown to induce the expression of the tumor suppressor gene p53, which plays a critical role in regulating cell growth and division.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate is its high potency against cancer cells and bacteria. It has been shown to be effective at low concentrations, which makes it a promising candidate for further development. However, one of the main limitations of methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate. One area of research is to further investigate its mechanism of action. This will help to better understand how methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate works and may lead to the development of more effective treatments. Another area of research is to investigate the use of methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate in combination with other drugs. This may help to enhance its efficacy and reduce its toxicity. Finally, research on the pharmacokinetics and pharmacodynamics of methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate is needed to better understand its safety and efficacy in humans.
Conclusion
In conclusion, methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate is a novel compound that has shown promising results in various research studies. It has potential use as an anticancer agent and an antibacterial agent. methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has various biochemical and physiological effects, and its mechanism of action is not fully understood. While methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has advantages for lab experiments, its toxicity is a limitation. Further research is needed to better understand its mechanism of action and to investigate its use in combination with other drugs.

Synthesis Methods

The synthesis of methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate involves a series of chemical reactions. The starting material is 5-amino-1,3,4-thiadiazole-2-thiol, which is reacted with cinnamic acid to form a cinnamoylamino derivative. This derivative is then reacted with thionyl chloride to form a thionyl chloride derivative. The final step involves the reaction of the thionyl chloride derivative with methyl 4-aminobenzoate to form methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate.

Scientific Research Applications

Methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate has also been studied for its potential use in the treatment of bacterial infections. It has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

methyl 4-[[2-[[5-[[(E)-3-phenylprop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-29-19(28)15-8-10-16(11-9-15)22-18(27)13-30-21-25-24-20(31-21)23-17(26)12-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,27)(H,23,24,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEQFNUOTBOIOC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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